(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 218938-63-7
VCID: VC0555206
InChI: InChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1
SMILES: CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl
Molecular Formula: C11H22ClNO3
Molecular Weight: 251.75

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

CAS No.: 218938-63-7

Cat. No.: VC0555206

Molecular Formula: C11H22ClNO3

Molecular Weight: 251.75

* For research use only. Not for human or veterinary use.

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride - 218938-63-7

Specification

CAS No. 218938-63-7
Molecular Formula C11H22ClNO3
Molecular Weight 251.75
IUPAC Name prop-2-enyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride
Standard InChI InChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1
Standard InChI Key LEQICVPMIULGJK-RJUBDTSPSA-N
SMILES CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl
Canonical SMILES CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl

Introduction

Chemical Structure and Properties

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is a derivative of butanoic acid characterized by several key functional groups: an allyl group, an amino group, and a tert-butoxy group. These functional elements contribute to its unique chemical behavior and applications in various fields.

Physical and Chemical Identification

The compound has precise stereochemistry, indicated by the (2S,3R) prefix in its name, which refers to the specific spatial arrangement of atoms at the second and third carbon positions in the molecule. This stereochemistry is crucial for its biological activity and chemical reactivity.

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS Number218938-63-7
Molecular FormulaC11H22ClNO3
Molecular Weight251.75 g/mol
IUPAC Nameprop-2-enyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride
Standard InChIInChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1
Standard InChIKeyLEQICVPMIULGJK-RJUBDTSPSA-N
Physical StateCrystalline solid

The physical state is typically a white crystalline solid, and its chemical properties are significantly influenced by the presence of the amino group, which can form hydrogen bonds with biological molecules, while the allyl and tert-butoxy groups contribute to the compound's lipophilicity and stability .

Synthesis Methods

The synthesis of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride involves several sophisticated chemical processes. Understanding these methods is crucial for researchers aiming to produce this compound with high purity and yield.

Traditional Synthetic Routes

According to published protocols, the synthesis typically follows these general steps:

  • Selection of appropriate starting materials, including allyl alcohol, tert-butylamine, and butanoic acid derivatives

  • Formation of intermediate compounds through specific reaction conditions

  • Final conversion to the hydrochloride salt form

These processes must be carefully controlled to ensure the correct stereochemistry is maintained throughout the synthesis.

Advanced Synthetic Methods

Research publications indicate that more advanced synthetic methods have been developed to improve yield and stereoselectivity. One notable method involves the use of solid acid catalysts:

Table 2: Synthetic Method Using Solid Acid Catalysts

StepReagentsConditionsOutcome
1L-threonine, solid acid catalyst (0.5-2% ZSM-5 supported silicotungstic acid)Organic solvent (THF, dioxane, DMSO, or DMF), 30-50°C, 3-10 hoursFormation of intermediate
2Addition of butylated reagent50-70°C, 5-10 hoursContinued reaction
3Filtration, washing, dryingAnhydrous sodium sulfate, reduced pressure distillationCollection of fractions at 70°C/0.05mmHg

This method has shown significant improvements in yield and stereochemical control compared to traditional approaches .

Chemical Reactions and Functional Group Analysis

The chemical reactivity of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is largely determined by its functional groups. Understanding these reactions is essential for researchers utilizing this compound in organic synthesis.

Common Reaction Types

The compound undergoes several types of chemical reactions, particularly involving its functional groups:

  • Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids

  • Reduction Reactions: The compound can be reduced to form saturated derivatives

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives

Reagents and Conditions

Various reagents can be employed in these reactions:

Table 3: Common Reagents and Conditions for Reactions

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Room temperature to mild heatingAldehydes, carboxylic acids
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)0°C to room temperatureSaturated amines, alcohols
SubstitutionAlkyl halides, acyl chloridesVaries by specific reactionSubstituted amines, esters

These reactions demonstrate the versatility of this compound in organic synthesis and its potential applications in creating more complex molecules.

Biological Activity and Mechanisms

The biological activity of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride has been a subject of increasing research interest due to its potential applications in pharmaceutical development.

Mechanisms of Action

The compound's mechanism of action primarily involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the allyl and tert-butoxy groups enhance the compound's lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Research has demonstrated several aspects of its biological activity:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways

  • Protein-Ligand Binding: It can serve as a ligand for various proteins, influencing their function

Applications in Scientific Research

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride serves as a valuable tool in various scientific research domains due to its unique chemical properties and reactivity.

Organic Synthesis Applications

In organic synthesis, this compound functions as:

  • Building Block: It serves as a crucial intermediate in the synthesis of complex molecules

  • Chiral Auxiliary: Its defined stereochemistry makes it useful in asymmetric synthesis

  • Protecting Group Strategy: The tert-butoxy group acts as a protecting group for the hydroxyl function in threonine

Peptide and Protein Research

The compound has significant applications in peptide and protein research:

  • Peptide Synthesis: It serves as a valuable building block in the synthesis of peptides with specific biological activities

  • Amino Acid Modification: Researchers use it to create modified amino acids with enhanced properties

  • Protein-Ligand Interaction Studies: Its defined structure makes it useful in studying protein-ligand interactions

These applications demonstrate the compound's versatility in scientific research and its importance as a chemical tool.

Comparative Analysis with Related Compounds

A comparative analysis of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride with related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Comparisons

Table 4: Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochlorideC11H22ClNO3251.75Contains allyl ester group
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochlorideC12H26ClNO3267.79Contains tert-butyl ester instead of allyl ester
O-tert-Butyl-L-threonine methyl ester hydrochlorideC9H20ClNO3225.71Contains methyl ester instead of allyl ester
L-Threonine tert-butyl esterC8H17NO3175.23Lacks tert-butoxy group at C3 position

These structural differences significantly impact the compounds' chemical properties, reactivity, and biological activities .

Current Research Trends and Future Directions

Current research involving (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride continues to expand, with several promising directions emerging in recent years.

Recent Research Developments

Current research focuses on several areas:

  • Improved Synthetic Methods: Development of more efficient and stereoselective synthetic routes

  • Novel Applications: Exploration of new applications in drug design and development

  • Structure-Activity Relationships: Investigation of how structural modifications affect biological activity

Future Research Directions

Based on current trends, future research may explore:

  • Peptidomimetic Design: Utilizing the compound in designing peptidomimetics with enhanced pharmaceutical properties

  • Green Chemistry Approaches: Developing more environmentally friendly synthesis methods

  • Targeted Drug Delivery Systems: Incorporating the compound or its derivatives into targeted drug delivery systems

These research directions highlight the continued importance of this compound in scientific research and its potential applications in various fields.

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